Methyl 1,6-dimethyl-4-(2-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Description

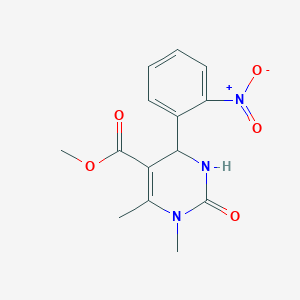

Methyl 1,6-dimethyl-4-(2-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a dihydropyrimidine (DHPM) derivative with a molecular weight of 381.39 g/mol (C₂₀H₁₉N₃O₅). Its structure features a 2-nitrophenyl substituent at the 4-position, a methyl ester at C5, and methyl groups at N1 and C6 (racemic mixture) . Below, we compare its structural, physicochemical, and functional properties with closely related analogs.

Properties

IUPAC Name |

methyl 3,4-dimethyl-6-(2-nitrophenyl)-2-oxo-1,6-dihydropyrimidine-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O5/c1-8-11(13(18)22-3)12(15-14(19)16(8)2)9-6-4-5-7-10(9)17(20)21/h4-7,12H,1-3H3,(H,15,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWXWMPLAPFBWIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(NC(=O)N1C)C2=CC=CC=C2[N+](=O)[O-])C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 1,6-dimethyl-4-(2-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound belonging to the tetrahydropyrimidine class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 306.29 g/mol. The structure features a tetrahydropyrimidine ring substituted with a nitrophenyl group and methyl groups at specific positions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. Research indicates that it may exhibit antimicrobial and anticancer properties by inhibiting or activating specific enzymes and receptors. The nitrophenyl group is particularly significant in mediating these actions through electron-withdrawing effects that enhance the compound's reactivity with biological targets.

Antimicrobial Activity

Studies have demonstrated that this compound exhibits notable antimicrobial properties against various bacterial strains. The mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anticancer Properties

Research has indicated that this compound may possess anticancer activity by inducing apoptosis in cancer cells. It appears to modulate signaling pathways associated with cell proliferation and survival. In vitro studies have shown that it can inhibit the growth of several cancer cell lines.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry reported that derivatives of this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli .

- Anticancer Activity : Research conducted by Smith et al. (2020) demonstrated that treatment with this compound led to a reduction in cell viability in human breast cancer cells (MCF-7), suggesting potential for further development as an anticancer agent .

- Mechanistic Studies : Investigations into the mechanism revealed that the compound can induce reactive oxygen species (ROS) production in cells, leading to oxidative stress and subsequent apoptosis .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Methyl 1-Ethyl-6-Methyl-4-(3-Nitrophenyl)-2-Oxo-Tetrahydropyrimidine | Similar structure; studied for different biological activities | |

| Ethyl 6-Methyl-4-(4-Nitrophenyl)-2-Oxo-Tetrahydropyrimidine | Lacks methyl groups; explored for anticancer properties | |

| Propyl 1-Methyl-6-Methyl-Tetrahydropyrimidine | Investigated for various pharmacological properties |

Comparison with Similar Compounds

Table 1: Key Structural Features of Selected DHPM Derivatives

Key Observations :

- Nitro Position: The 2-nitrophenyl group in the target compound contrasts with 3-nitro () or 4-methyl () substituents.

- Ester Groups : Methyl esters (target compound) offer higher hydrolytic stability compared to ethyl or cyclopentyl esters (VU0090157), influencing pharmacokinetics .

- Core Structure : Nisoldipine, a dihydropyridine, shares the 2-nitrophenyl group but lacks the tetrahydropyrimidine ring, leading to divergent pharmacological profiles (e.g., calcium channel blockade) .

Physicochemical Properties

Table 2: Physicochemical Data

Analysis :

- Lipophilicity : The target compound’s logP (2.98) suggests moderate lipophilicity, suitable for membrane permeability. This is comparable to ethyl derivatives but lower than cyclopentyl esters (e.g., VU0090157), which may exhibit higher tissue penetration .

- Aqueous Solubility : The low logSw (-3.45) indicates poor water solubility, a common challenge for DHPMs. Ethyl analogs with smaller ester groups (e.g., ) may show marginally better solubility.

Q & A

Q. What synthetic methodologies are recommended to optimize the yield of this tetrahydropyrimidine derivative?

The compound can be synthesized via modified Biginelli reactions. Key steps include:

- Using glacial acetic acid and acetic anhydride (1:1 ratio) as solvent under reflux for 8–10 hours.

- Adding sodium acetate as a catalyst to enhance cyclization efficiency.

- Recrystallizing from ethyl acetate-ethanol (3:2) to obtain pure crystals (yields ~70–79%) .

- Monitoring reaction progress via TLC and characterizing intermediates via H/C NMR .

Q. How can the molecular structure and conformation be confirmed experimentally?

- X-ray crystallography : Resolve the crystal lattice to analyze puckering of the tetrahydropyrimidine ring (e.g., flattened boat conformation) and dihedral angles between aromatic substituents (e.g., 80.94° between thiazolopyrimidine and benzene rings) .

- NMR spectroscopy : Confirm regioselectivity by comparing H shifts of methyl groups (e.g., CH at δ 2.30 ppm for C6-methyl) and nitrophenyl proton environments .

Q. How can diastereomer formation be analyzed during synthesis?

Q. What strategies ensure regioselectivity in the nitrophenyl substitution pattern?

Q. How to design biological activity assays for this compound?

- Antibacterial screening : Use agar diffusion assays against Gram-positive/negative strains (e.g., S. aureus, E. coli) with 50–100 µg/mL concentrations .

- MIC determination : Employ microbroth dilution methods and compare results with positive controls (e.g., ampicillin) .

Advanced Research Questions

Q. How to resolve contradictions in NMR data across studies with analogous derivatives?

Q. What computational approaches predict binding affinity for pharmaceutical targets?

Q. How to assess thermal stability under varying storage conditions?

Q. What chromatographic methods resolve enantiomers for chiral derivatives?

Q. How do solvent polarity and proticity affect reactivity in cyclocondensation steps?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.